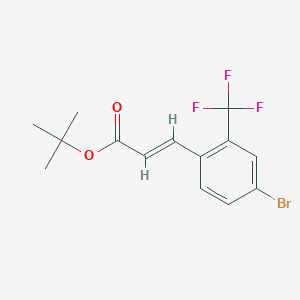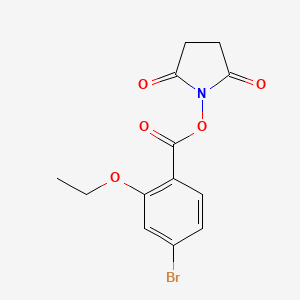
(E)-tert-butyl 3-(4-bromo-2-(trifluoromethyl)phenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-tert-butyl 3-(4-bromo-2-(trifluoromethyl)phenyl)acrylate: is a chemical compound characterized by its bromine and trifluoromethyl groups attached to a phenyl ring, which is further connected to an acrylate group with a tert-butyl substituent. This compound is of interest in various scientific research applications due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-butyl 3-(4-bromo-2-(trifluoromethyl)phenyl)acrylate typically involves the following steps:
Bromination: : Starting with 2-(trifluoromethyl)benzene, bromination at the 4-position is achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3).
Formation of Acrylate: : The brominated compound is then reacted with tert-butyl acrylate in the presence of a base such as triethylamine (Et3N) to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(E)-tert-butyl 3-(4-bromo-2-(trifluoromethyl)phenyl)acrylate: can undergo various chemical reactions, including:
Oxidation: : The bromine atom can be oxidized to form a bromate or bromide ion.
Reduction: : The compound can be reduced to remove the bromine atom, resulting in a different phenyl derivative.
Substitution: : The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as zinc (Zn) and hydrochloric acid (HCl) are often used.
Substitution: : Nucleophiles like sodium hydroxide (NaOH) and aprotic solvents can facilitate substitution reactions.
Major Products Formed
Oxidation: : Bromate or bromide ions.
Reduction: : Phenyl derivatives without the bromine atom.
Substitution: : Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
(E)-tert-butyl 3-(4-bromo-2-(trifluoromethyl)phenyl)acrylate: has several applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Studied for its potential biological activity and interactions with biomolecules.
Medicine: : Investigated for its pharmacological properties and potential use in drug development.
Industry: : Employed in the production of materials and chemicals with specific properties.
作用機序
The mechanism by which (E)-tert-butyl 3-(4-bromo-2-(trifluoromethyl)phenyl)acrylate exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group, in particular, can influence the compound's binding affinity and reactivity with biological targets.
類似化合物との比較
(E)-tert-butyl 3-(4-bromo-2-(trifluoromethyl)phenyl)acrylate: can be compared with other similar compounds such as (E)-tert-butyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate and (E)-tert-butyl 3-(4-fluoro-2-(trifluoromethyl)phenyl)acrylate . The presence of different halogens (chlorine, fluorine) in these compounds can affect their reactivity and biological activity, highlighting the uniqueness of the bromine-containing compound.
List of Similar Compounds
(E)-tert-butyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate
(E)-tert-butyl 3-(4-fluoro-2-(trifluoromethyl)phenyl)acrylate
(E)-tert-butyl 3-(4-iodo-2-(trifluoromethyl)phenyl)acrylate
特性
IUPAC Name |
tert-butyl (E)-3-[4-bromo-2-(trifluoromethyl)phenyl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrF3O2/c1-13(2,3)20-12(19)7-5-9-4-6-10(15)8-11(9)14(16,17)18/h4-8H,1-3H3/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUQFXGNLDRHHQ-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=C(C=C(C=C1)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1=C(C=C(C=C1)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[4-Bromo-2-(cyclohexyloxy)phenyl]methanol](/img/structure/B8168679.png)









